molecular formula C14H10Cl2N2OS2 B2480718 (Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 476626-91-2

(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

Cat. No.: B2480718
CAS No.: 476626-91-2
M. Wt: 357.27
InChI Key: WLZGEGHXAAWBHS-VKAVYKQESA-N
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Description

(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H10Cl2N2OS2 and its molecular weight is 357.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on related thiophene derivatives has explored various synthesis methods. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides was achieved through a multi-step process involving the reaction of several intermediates (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Characterization Techniques : These compounds were characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, providing a comprehensive understanding of their chemical structure (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation

  • Antimicrobial Properties : Similar compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have been evaluated for antimicrobial properties. Their biological evaluation and molecular docking studies indicated potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Anticancer Activity : The synthesis of new thiophene-based compounds, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, and their evaluation for in vitro cytotoxicity showed inhibitory activity against various cell lines. This suggests potential applications in cancer research (Atta & Abdel‐Latif, 2021).

  • Antibiotic and Antibacterial Drugs : The synthesis of compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and their testing as antibiotics against Gram-positive and Gram-negative bacteria indicate their relevance in developing new antibacterial drugs (Ahmed, 2007).

Crystal Structure Analysis

  • Crystallographic Studies : Research on thiophene derivatives includes crystal structure determination, as exemplified by studies on compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. These studies provide insights into molecular and crystal stability (Prabhuswamy et al., 2016).

  • Hirshfeld Surface Analysis : This technique was used for the above-mentioned compound, revealing the nature of hydrogen bond interactions and crystal packing stability, crucial for understanding the compound's physical properties (Prabhuswamy et al., 2016).

Future Directions

The future directions for research on “(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, the development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .

Properties

IUPAC Name

2,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS2/c1-7-3-4-9-10(5-7)20-14(18(9)2)17-13(19)8-6-11(15)21-12(8)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZGEGHXAAWBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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